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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439 Get Quote

Abstract: This technical guide provides a comprehensive overview of the core physical and

chemical properties of 1,3-dimethoxyacetone (CAS No. 18664-32-9), a glycerol-derived solvent

with significant potential in green chemistry and as a synthetic intermediate. This document is

intended for researchers, chemists, and drug development professionals, offering detailed data,

experimental protocols, and field-proven insights into its synthesis, characterization, and

handling. The guide synthesizes data from peer-reviewed literature and chemical databases to

serve as an authoritative reference.

Introduction and Molecular Identity
1,3-Dimethoxyacetone, also known as 1,3-dimethoxypropan-2-one, is a unique ketone and

diether derived from the glycerol skeleton. Its structure offers a combination of polarity from the

ketone group and the stability of ether linkages, distinguishing it from related glycerol

derivatives like 1,3-diether-2-propanols.[1] This unique functionality makes it a subject of

interest as a green solvent and a versatile building block in organic synthesis. Understanding

its physical properties is paramount for its effective application in reaction design, process

scale-up, and formulation development.

This guide provides a detailed examination of its thermophysical, spectroscopic, and safety

properties, grounded in experimental data and established chemical principles.
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A clear identification of 1,3-dimethoxyacetone is critical. It should not be confused with its

isomer, 1,1-dimethoxyacetone. The fundamental details are summarized below.

Identifier Value Source(s)

Compound Name 1,3-Dimethoxyacetone [1][2]

Synonym(s) 1,3-dimethoxypropan-2-one [1]

CAS Number 18664-32-9 [1][2]

Molecular Formula C₅H₁₀O₃ [1][2]

Molecular Weight 118.13 g/mol [1]

InChI Key
SZVHDRLVQJXQBT-

UHFFFAOYSA-N
[1]

Molecular Structure
The structure consists of a three-carbon chain with a central ketone and terminal methoxy

groups. This symmetry has direct implications for its spectroscopic signature.

Caption: Molecular structure of 1,3-dimethoxyacetone.

Thermophysical Properties
The thermophysical properties of 1,3-dimethoxyacetone have been characterized, revealing its

behavior as a liquid over a broad range of temperatures. These properties are essential for

engineering applications, such as heat transfer calculations and fluid dynamics modeling.
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Property Value Conditions Source(s)

Physical Form Liquid Ambient [1]

Boiling Point 162.7 °C 760 mmHg [1]

Flash Point 42.1 ± 6.8 °C Closed Cup [1]

Density
Temperature-

dependent
293.15 K to 343.15 K [1]

Viscosity
Temperature-

dependent
293.15 K to 343.15 K [1]

Refractive Index
Temperature-

dependent
293.15 K to 343.15 K [1]

Vapor Pressure
Temperature-

dependent
275.3 K to 318.1 K [1]

Enthalpy of

Vaporization

Derived from vapor

pressure
N/A [1]

A detailed study by Wang et al. provides the most comprehensive data on the thermophysical

properties of 1,3-dimethoxyacetone.[1] The density, viscosity, and refractive index were

systematically measured as a function of temperature, which is crucial for predicting their

values under specific experimental conditions.[1] The absolute vapor pressure was determined

using the transpiration method, allowing for the subsequent calculation of the enthalpy of

vaporization.[1] For specific data points and correlation equations, readers are directed to this

primary reference.

Spectroscopic Analysis (Predicted)
Due to the absence of publicly available experimental spectra for 1,3-dimethoxyacetone, this

section provides a predicted analysis based on established spectroscopic principles and data

from analogous structures. This serves as a guide for researchers in confirming the identity and

purity of synthesized material.

Predicted ¹H NMR Spectrum
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The symmetry of the molecule results in a simple proton NMR spectrum. Two distinct proton

environments are expected.

Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.4 Singlet (s) 6H 2 x -OCH₃

Protons of

methoxy groups

are chemically

equivalent. The

chemical shift is

downfield due to

the

electronegative

oxygen atom.

~4.2 Singlet (s) 4H 2 x -CH₂-

Protons of

methylene

groups are

equivalent. The

shift is

significantly

downfield due to

deshielding from

both the adjacent

ketone and ether

functionalities.

Predicted ¹³C NMR Spectrum
Three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum,

corresponding to the three unique carbon environments.
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Predicted Shift (δ, ppm) Assignment Rationale

~205-215 C=O

The carbonyl carbon of a

ketone typically appears in this

highly deshielded region of the

spectrum.

~70-80 -CH₂-

The methylene carbons are

deshielded by the adjacent

oxygen and carbonyl groups.

~55-60 -OCH₃

The methoxy group carbons

appear in a characteristic

range for ethers.

Predicted Infrared (IR) Spectrum
The IR spectrum is dominated by absorptions corresponding to its two primary functional

groups: the ketone and the ethers.
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Predicted
Frequency (cm⁻¹)

Intensity Vibration Rationale

~1715-1725 Strong, Sharp C=O Stretch

This is a characteristic

and intense

absorption for an

aliphatic ketone. The

exact position can be

influenced by the

neighboring electron-

withdrawing ether

groups.

~1080-1150 Strong C-O-C Stretch

A strong, often broad,

absorption in this

region is characteristic

of the C-O stretching

vibration in ethers.

~2850-3000 Medium C-H Stretch

Aliphatic C-H

stretching vibrations

from the methyl and

methylene groups are

expected in this

region.

Synthesis and Purification
A reliable method for synthesizing 1,3-dimethoxyacetone is the oxidation of its corresponding

alcohol, 1,3-dimethoxy-2-propanol. This transformation can be efficiently achieved using a mild

oxidizing agent like Pyridinium Chlorochromate (PCC).

Synthesis Workflow
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Synthesis of 1,3-Dimethoxyacetone

1,3-Dimethoxy-2-propanol
(in CH₂Cl₂)

Oxidation Reaction
(Stir at RT, 2-4h)

PCC, Celite

Filtration
(Remove Cr byproducts)

Solvent Wash
(Et₂O or CH₂Cl₂)

Solvent Removal
(Rotary Evaporation) Crude 1,3-Dimethoxyacetone Purification

(e.g., Distillation) Pure 1,3-Dimethoxyacetone

Click to download full resolution via product page

Caption: General workflow for the PCC oxidation of 1,3-dimethoxy-2-propanol.

Experimental Protocol: PCC Oxidation
This protocol is adapted from standard procedures for the oxidation of primary and secondary

alcohols using PCC.

Disclaimer: This reaction should be performed under anhydrous conditions in a well-ventilated

fume hood by trained personnel. Chromium reagents are toxic.

Materials:

1,3-dimethoxy-2-propanol (1.0 eq.)

Pyridinium chlorochromate (PCC) (1.2-1.5 eq.)

Celite® or anhydrous magnesium sulfate

Anhydrous dichloromethane (CH₂Cl₂)

Diethyl ether (Et₂O)

Procedure:

Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add PCC and an equal

weight of Celite®. Suspend this mixture in anhydrous CH₂Cl₂.
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Addition of Alcohol: Dissolve 1,3-dimethoxy-2-propanol in a minimal amount of anhydrous

CH₂Cl₂. Add this solution to the stirring PCC suspension in one portion. The reaction is mildly

exothermic.

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the

disappearance of the starting alcohol. The mixture will turn into a dark, tarry brown.

Workup: Upon completion (typically 2-4 hours), dilute the reaction mixture with Et₂O.

Filtration: Pass the entire mixture through a short plug of silica gel or Celite® to filter out the

insoluble chromium byproducts. Wash the filter cake thoroughly with additional Et₂O to

ensure complete recovery of the product.

Solvent Removal: Combine the organic filtrates and remove the solvent under reduced

pressure using a rotary evaporator. Causality Note: Care should be taken to avoid high

temperatures during evaporation due to the product's volatility.

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-

dimethoxyacetone.

Safety and Handling
Understanding the safety profile of 1,3-dimethoxyacetone is crucial for its handling in a

laboratory or industrial setting.

GHS Hazard Information:[2]

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

Signal Word: Warning

Hazard Statements:

H226: Flammable liquid and vapor.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab

coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For

long-term stability, storing under an inert atmosphere (e.g., nitrogen) at 4°C is recommended.

[1]

Conclusion
1,3-Dimethoxyacetone is a glycerol-derived chemical with well-defined thermophysical

properties that make it a viable candidate for various applications, including as a specialty

solvent. Its symmetric structure provides a straightforward spectroscopic signature for

identification. The synthesis via oxidation of the corresponding propanol is a practical

laboratory-scale method. Adherence to standard safety protocols is necessary due to its

flammability and irritant nature. This guide provides the foundational data and protocols

necessary for scientists and researchers to confidently incorporate 1,3-dimethoxyacetone into

their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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